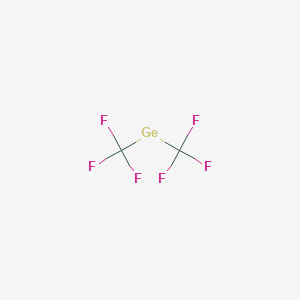
Bis(trifluoromethyl)germane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(trifluoromethyl)germane, with the molecular formula C2H2F6Ge, is a unique organogermanium compound. It is characterized by the presence of two trifluoromethyl groups attached to a germanium atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(trifluoromethyl)germane typically involves the reaction of germanium tetrachloride with trifluoromethylating agents. One common method is the reaction of germanium tetrachloride with trifluoromethyl lithium or trifluoromethyl magnesium bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and the stoichiometry of reactants to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(trifluoromethyl)germane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other by-products.
Reduction: Reduction reactions can yield germanium hydrides.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed.
Major Products Formed:
Oxidation: Germanium dioxide.
Reduction: Germanium hydrides.
Substitution: Various organogermanium compounds depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Bis(trifluoromethyl)germane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds.
Materials Science: Employed in the development of advanced materials with unique properties.
Biology and Medicine: Investigated for potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialized coatings and as a catalyst in certain chemical reactions
Wirkmechanismus
The mechanism of action of bis(trifluoromethyl)germane involves its interaction with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- Bis(trifluoromethyl)disulfide
- Bis(trifluoromethanesulfonyl)imide
- 3,5-Bis(trifluoromethyl)phenyl derivatives
Comparison: Bis(trifluoromethyl)germane is unique due to the presence of germanium, which imparts distinct chemical and physical properties compared to similar compounds containing sulfur or nitrogen. The germanium atom provides different reactivity and stability, making this compound suitable for specific applications where other compounds may not be effective .
Biologische Aktivität
Bis(trifluoromethyl)germane, a compound characterized by its unique trifluoromethyl groups, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, anticancer properties, and other pharmacological effects.
Chemical Structure and Properties
This compound is a germane derivative with two trifluoromethyl groups attached to the germanium atom. The presence of these electron-withdrawing groups significantly influences its chemical reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of germanium compounds with trifluoromethylating agents. The synthetic pathways can vary, but one common method includes the use of trifluoromethyl iodide or trifluoromethyl sulfonium salts in the presence of germanium sources.
Anticancer Activity
Recent studies have evaluated the anticancer activity of this compound through various experimental approaches:
- Cell Line Studies : The National Cancer Institute (NCI) has screened this compound against a panel of human tumor cell lines. Results indicated notable cytotoxic effects on leukemia (RPMI-8226), non-small cell lung cancer (A549), and renal cancer cell lines (A498 and SN12C) .
- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects is hypothesized to involve the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells. This is supported by data showing an increase in oxidative stress markers in treated cells .
Other Pharmacological Effects
In addition to its anticancer properties, this compound exhibits several other biological activities:
Toxicological Profile
The toxicity profile of this compound is an essential consideration in its biological evaluation:
| Toxicity Parameter | Value |
|---|---|
| Oral LD50 (rat) | >5000 mg/kg |
| Skin Irritation | Non-irritating |
| Eye Irritation | Causes serious irritation |
Case Study 1: Anticancer Screening
In a study conducted by the NCI, this compound was evaluated alongside other trifluoromethylated compounds. The results showed significant activity against multiple cancer cell lines, highlighting its potential as a lead compound for further development .
Case Study 2: Neuroprotective Mechanisms
Research focusing on the neuroprotective effects of trifluoromethylated compounds found that this compound could enhance neuronal survival under oxidative stress conditions. This suggests a potential therapeutic role in neurodegenerative disorders .
Eigenschaften
Molekularformel |
C2F6Ge |
|---|---|
Molekulargewicht |
210.64 g/mol |
InChI |
InChI=1S/C2F6Ge/c3-1(4,5)9-2(6,7)8 |
InChI-Schlüssel |
XIWGWYARKVFXKV-UHFFFAOYSA-N |
Kanonische SMILES |
C(F)(F)(F)[Ge]C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















